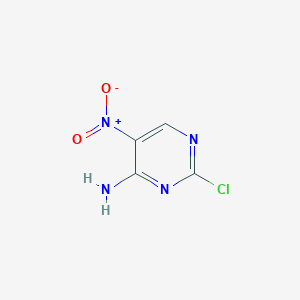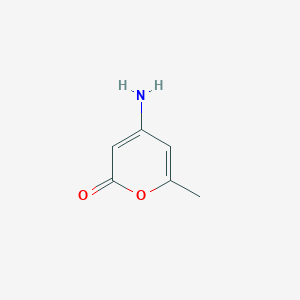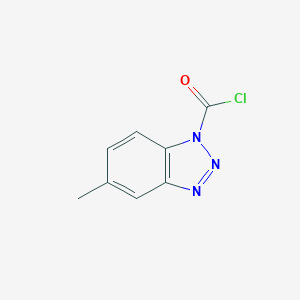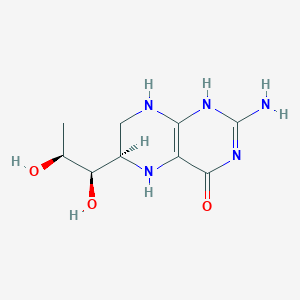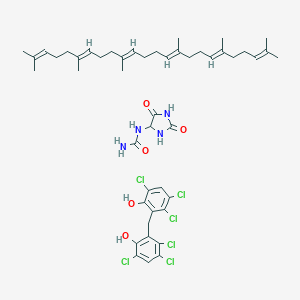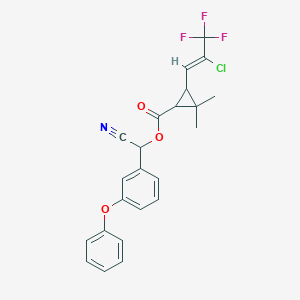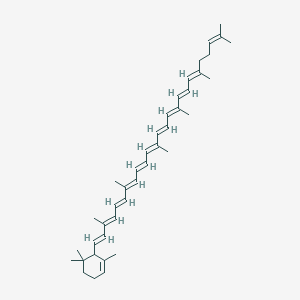
epsilon,psi-Carotene
Übersicht
Beschreibung
Epsilon,psi-Carotene, also known as ε-Carotene, is a type of carotene . It can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal .
Molecular Structure Analysis
The epsilon,psi-Carotene molecule contains a total of 96 bond(s). There are 40 non-H bond(s), 12 multiple bond(s), 13 rotatable bond(s), 12 double bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
The cyclization of lycopene (psi, psi-carotene) is a key branch point in the pathway of carotenoid biosynthesis . When combined, the beta and epsilon cyclases convert lycopene to alpha-carotene (beta, epsilon-carotene), a carotenoid with one beta and one epsilon ring .Physical And Chemical Properties Analysis
Epsilon,psi-Carotene has a molar mass of 536.888 g·mol −1 and appears as a crystal . Its melting point is 190 °C .Wissenschaftliche Forschungsanwendungen
Role in Photosystem Photoprotection
Epsilon, psi-carotene, like other carotenes, plays a critical role in the photosynthetic machinery of plants. Carotenes bind and stabilize photosynthetic complexes, enhance the light-harvesting capacity of chlorophyll-binding proteins, and are crucial for chloroplast photoprotection. Specifically, the szl1 mutant of Arabidopsis, which has a reduced carotene content, exhibits impaired photoprotection in both photosystems I and II when exposed to high light at chilling temperatures. This finding indicates the indispensable role of carotenes in safeguarding the photosynthetic apparatus under stress conditions (Cazzaniga et al., 2012).
Antioxidant Properties and Chemoprevention
Lycopene, a form of psi,psi-carotene, is known for its antioxidant properties. It is highly reactive towards oxygen and free radicals, which likely contributes to its efficacy as a chemopreventive agent against cancer. The compound's 11 conjugated and two non-conjugated double bonds make it highly reactive and beneficial for preventing oxidative damage and potentially providing therapeutic effects in conditions like cancer (van Breemen & Pajkovic, 2008).
Cardioprotection
Epsilon-protein kinase C activation, involved in cardioprotection against ischemia, highlights the therapeutic potential of psi-epsilon compounds. The epsilonPKC activator psi(epsilon)RACK, when delivered in vivo, induces cardioprotection, reduces the incidence of lethal arrhythmias during ischemia-reperfusion, and does not cause desensitization or downregulation of epsilonPKC. This suggests that compounds like psi(epsilon)RACK could be beneficial for patients with ischemic heart disease (Inagaki et al., 2005).
Structural Roles in Photosynthetic Apparatus
The absence of specific carotenoids like lutein, violaxanthin, and neoxanthin affects the functional chlorophyll antenna size of photosystem-II but not that of photosystem-I, indicating the importance of specific carotenes in the structure and function of photosynthetic complexes. The presence of other carotenes, like beta-carotene and zeaxanthin, can replace the missing carotenoids in most of the functional light-harvesting antenna, underscoring the versatile structural roles of carotenes in the photosynthetic apparatus (Polle et al., 2001).
Zukünftige Richtungen
The study of carotenoids, including epsilon,psi-Carotene, is a promising field due to their diverse biological functions . Future research could focus on the genetic modification of algal strains to enhance carotenoid contents . Additionally, the development of new methods for the extraction and classification of carotenoids could also be a potential area of exploration .
Eigenschaften
IUPAC Name |
6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIYGODPCLMGQH-BXOLYSJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026556 | |
| Record name | (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon,psi-Carotene | |
CAS RN |
472-92-4 | |
| Record name | δ-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-CAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE2M2UXOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



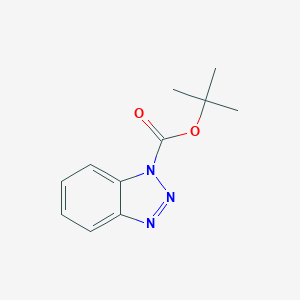
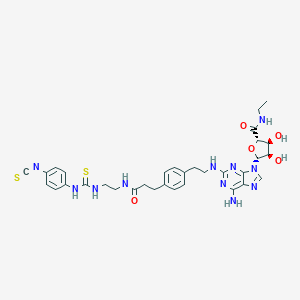
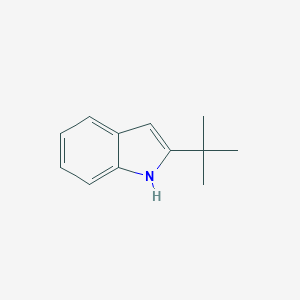
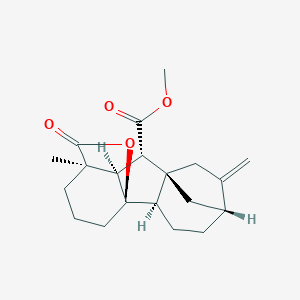
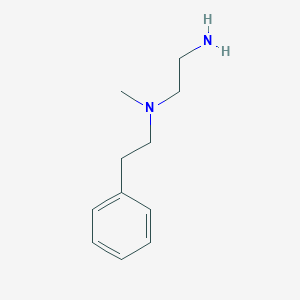
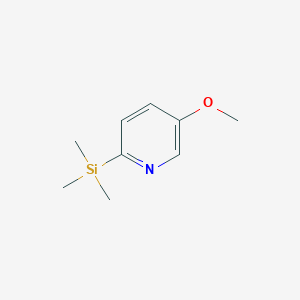
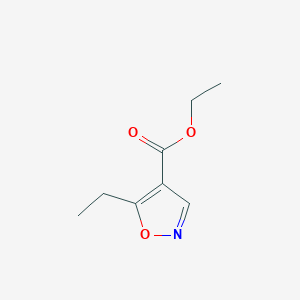
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
